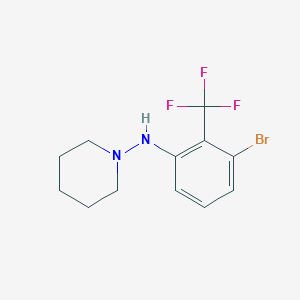

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine

Descripción general

Descripción

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of bromine and trifluoromethyl groups in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine typically involves the following steps:

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Piperidine Introduction: The piperidine moiety can be attached via nucleophilic substitution reactions, often using piperidine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom at the 3-position undergoes palladium-catalyzed cross-coupling reactions, enabling modular derivatization. Key examples include:

Mechanistic Insight :

-

Suzuki coupling proceeds via oxidative addition of the C–Br bond to Pd(0), transmetalation with a boronic acid/ester, and reductive elimination .

-

The trifluoromethyl group enhances electron-withdrawing effects, activating the aryl bromide for nucleophilic substitution .

Nucleophilic Aromatic Substitution

The electron-deficient aryl bromide participates in SNAr reactions under mild conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium cyanide | DMF, CuCN, 160°C (microwave) | 3-Cyano-5-(trifluoromethyl) derivative | 61% | |

| Amines | Pd catalysis, K₃PO₄, 100°C | N-Alkylated piperidine analogs | 57–69% |

Key Observation : Steric hindrance from the trifluoromethyl group slows substitution at the 2-position, favoring reactivity at the 3-bromo site .

Functionalization of the Piperidine Ring

The secondary amine in the piperidine ring undergoes alkylation, acylation, or reductive amination:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, RT | N-Alkylpiperidine derivatives | 73% | |

| Amide Formation | HBTU, DIPEA, DCM | Piperidine-carboxamide hybrids | 65–82% |

Notable Example :

-

Coupling with indazole-3-carboxylic acid using HBTU yields potent kinase inhibitors (IC₅₀ < 100 nM) .

Trifluoromethyl Group Stability

The CF₃ group remains inert under most reaction conditions but influences electronic properties:

-

Direct functionalization (e.g., fluorination) is rare; modifications typically target the bromine or piperidine .

Comparative Reactivity

A comparison with structurally related compounds highlights unique features:

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| N-(3-Chloro-2-(trifluoromethyl)phenyl)piperidine | Lower electrophilicity at C3; slower cross-coupling | |

| N-(3-Bromo-2-fluorophenyl)piperidine | Reduced steric hindrance; faster SNAr |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Intermediates in Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. The presence of the piperidine moiety allows for modifications that can lead to new therapeutic agents. For instance, derivatives of piperidine have been shown to possess significant biological activity, including anticancer properties. A study demonstrated that similar piperidine derivatives inhibited tumor growth in hypopharyngeal cancer cell lines, suggesting potential applications in oncology .

Anticancer Activity

Research indicates that compounds with a piperidine structure exhibit promising anticancer effects. A notable study highlighted the efficacy of piperidine derivatives in inducing apoptosis in cancer cells, outperforming conventional treatments like bleomycin . The unique electronic properties imparted by the trifluoromethyl group enhance the compound's ability to interact with biological targets.

Biological Research

Mechanism of Action

The mechanism of action for N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine primarily involves interactions with specific receptors or enzymes. The bromine and trifluoromethyl groups enhance lipophilicity and metabolic stability, which are crucial for effective cellular uptake and target interaction . This characteristic makes it a suitable candidate for further exploration in drug design.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of compounds related to this compound. By modifying structural elements, researchers aim to improve potency and selectivity against specific targets. For example, modifications in the piperidine core have led to compounds with enhanced binding affinity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Study on Anticancer Properties : Research involving FaDu hypopharyngeal tumor cells showed that certain piperidine derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in cancer treatment .

- Exploration of RBP4 Antagonists : In a study focused on reducing serum RBP4 levels, novel compounds derived from similar scaffolds demonstrated promising results, indicating broader implications for metabolic disorders .

Mecanismo De Acción

The mechanism of action of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine would depend on its specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The presence of bromine and trifluoromethyl groups can enhance binding affinity and selectivity for certain targets.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidine: Lacks the amine group, which may affect its reactivity and biological activity.

N-(3-Chloro-2-(trifluoromethyl)-phenyl)piperidin-1-amine: Substitution of bromine with chlorine can alter the compound’s properties.

N-(3-Bromo-2-(methyl)-phenyl)piperidin-1-amine: Replacement of the trifluoromethyl group with a methyl group can significantly change the compound’s behavior.

Uniqueness

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is unique due to the combination of bromine and trifluoromethyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes.

Actividad Biológica

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is a synthetic compound belonging to the piperidine derivatives, which are widely recognized for their diverse applications in medicinal chemistry. This compound's unique structure, characterized by the presence of bromine and trifluoromethyl groups, significantly influences its biological activity and potential therapeutic applications.

The synthesis of this compound generally involves two main steps: trifluoromethylation and piperidine introduction. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H). The piperidine moiety is typically attached via nucleophilic substitution reactions with piperidine or its derivatives. These synthetic routes can be optimized for industrial production to enhance yield and purity while minimizing environmental impacts.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors or enzymes. The presence of bromine and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, potentially improving its ability to cross biological membranes and interact with target proteins .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. In a study involving FaDu hypopharyngeal tumor cells, certain piperidine derivatives exhibited better cytotoxicity compared to standard treatments like bleomycin .

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. A high-throughput screening of chemical libraries identified several piperidine derivatives with significant inhibitory effects against Mycobacterium tuberculosis. These compounds demonstrated minimum inhibitory concentrations (MIC) below 20 µM, indicating their potential as effective antimycobacterial agents .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study is essential for understanding how modifications to the piperidine structure influence biological activity. For example, variations in substituents on the phenyl ring can significantly alter the compound's potency against specific targets. Studies have shown that the inclusion of a trifluoromethyl group can enhance the potency of compounds by improving binding affinity to target proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and trifluoromethyl groups | Potential anticancer and antimicrobial activity |

| N-(3-Chloro-2-(trifluoromethyl)-phenyl)piperidin-1-amine | Chlorine instead of bromine | Altered reactivity and possibly reduced activity |

| N-(3-Bromo-2-(methyl)-phenyl)piperidin-1-amine | Methyl group replacing trifluoromethyl | Significant changes in biological behavior |

This table illustrates how variations in substituents can lead to different biological activities, highlighting the importance of chemical modifications in drug design.

Case Studies

Case Study 1: Anticancer Properties

In a recent investigation, a series of piperidine derivatives were synthesized and tested for their ability to induce apoptosis in cancer cell lines. The study found that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that this modification plays a crucial role in their biological effectiveness .

Case Study 2: Antimicrobial Screening

A high-throughput screening campaign evaluated over 100,000 compounds for their ability to inhibit M. tuberculosis. Among the identified hits, several piperidine derivatives showed potent activity with MIC values as low as 2 µM, indicating their potential as new therapeutic agents against tuberculosis .

Propiedades

IUPAC Name |

N-[3-bromo-2-(trifluoromethyl)phenyl]piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF3N2/c13-9-5-4-6-10(11(9)12(14,15)16)17-18-7-2-1-3-8-18/h4-6,17H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZZZMWNOITPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C(=CC=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.